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molecular formula C9H8BrNO2S B8465515 5-(Bromomethyl)-2-(methylsulfonyl)benzonitrile

5-(Bromomethyl)-2-(methylsulfonyl)benzonitrile

Cat. No. B8465515
M. Wt: 274.14 g/mol
InChI Key: AYFBSKLMEJHUAU-UHFFFAOYSA-N
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Patent
US09242963B2

Procedure details

A flask is charged with 5-hydroxymethyl-2-methylsulfonyl-benzonitrile (0.788 g, 3.73 mmol) in toluene (5 mL) and heated at 40° C. PBr3 (0.175 mL, 1.86 mmol) is added and the reaction is refluxed for 0.5 h. It is then cooled to room temperature, diluted with dichloromethane and washed with water. The aqueous layer is extracted with dichloromethane. The combined organic layer is dried over sodium sulfate and concentrated in vacuo to afford 5-bromomethyl-2-methanesulfonyl-benzonitrile as a white solid. 1H NMR (400 MHz, CDCl3) δ ppm 3.28 (s, 3H), 4.89 (s, 2H), 7.80 (d, J=8.3 Hz, 1H), 7.94 (s, 1H), 8.18 (d, J=8.1 Hz, 1H).
Quantity
0.788 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.175 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]1[CH:4]=[CH:5][C:6]([S:11]([CH3:14])(=[O:13])=[O:12])=[C:7]([CH:10]=1)[C:8]#[N:9].P(Br)(Br)[Br:16]>C1(C)C=CC=CC=1.ClCCl>[Br:16][CH2:2][C:3]1[CH:4]=[CH:5][C:6]([S:11]([CH3:14])(=[O:13])=[O:12])=[C:7]([CH:10]=1)[C:8]#[N:9]

Inputs

Step One
Name
Quantity
0.788 g
Type
reactant
Smiles
OCC=1C=CC(=C(C#N)C1)S(=O)(=O)C
Name
Quantity
5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.175 mL
Type
reactant
Smiles
P(Br)(Br)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction is refluxed for 0.5 h
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
It is then cooled to room temperature
WASH
Type
WASH
Details
washed with water
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer is dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrCC=1C=CC(=C(C#N)C1)S(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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